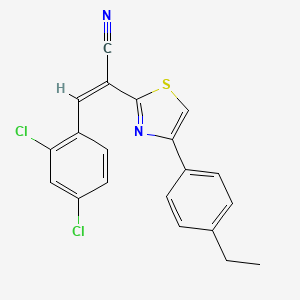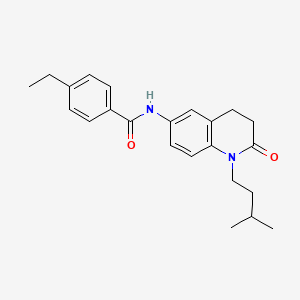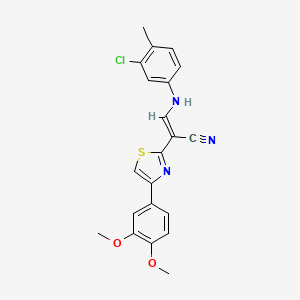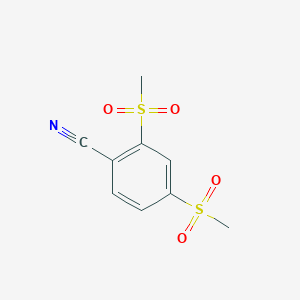![molecular formula C15H14ClN3S2 B2499447 3-{[(4-chlorophényl)méthyl]sulfanyl}-5-[(E)-2-(diméthylamino)éthényl]-1,2-thiazole-4-carbonitrile CAS No. 338778-57-7](/img/structure/B2499447.png)
3-{[(4-chlorophényl)méthyl]sulfanyl}-5-[(E)-2-(diméthylamino)éthényl]-1,2-thiazole-4-carbonitrile
Vue d'ensemble
Description
Synthesis Analysis
While there is no direct information available on the synthesis of this specific compound, thiazole derivatives are generally synthesized using a variety of methods . For instance, a mixture of 1-(5-(1,2,3,4-tetrahydronaphthalen-6-yl)thiazol-2-yl)hydrazine and different aromatic aldehydes were heated during the initial stage of reaction .Molecular Structure Analysis
The molecular structure of similar compounds has been investigated using techniques such as FTIR, proton NMR, UV-Visible, and density functional theory . These techniques allow for the investigation of the compound’s photophysical properties under the influence of solvents, concentrations, and pump power excitations .Chemical Reactions Analysis
Thiazole derivatives, including the compound , are known to exhibit a wide range of biological activities such as antioxidant, analgesic, antibacterial, anticancer, antiallergic, antihypertensive, anti-inflammatory, antimalarial, antifungal, and antipsychotic . A series of 3-(4-chlorophenyl)-4-substituted pyrazoles were synthesized and tested for antifungal activity against a pathogenic strain of fungi and antibacterial activity against Gram-positive and Gram-negative organisms .Applications De Recherche Scientifique
Bien sûr ! Voici une analyse complète des applications de la recherche scientifique du 3-{[(4-chlorophényl)méthyl]sulfanyl}-5-[(E)-2-(diméthylamino)éthényl]-1,2-thiazole-4-carbonitrile, également connu sous le nom de 3-[(4-chlorophényl)méthylsulfanyl]-5-[(E)-2-(diméthylamino)éthényl]-1,2-thiazole-4-carbonitrile ou 3-[(4-chlorobenzyl)sulfanyl]-5-[2-(diméthylamino)vinyl]-4-isothiazolecarbonitrile. Chaque application est détaillée sous une rubrique distincte pour plus de clarté.
Agents antimicrobiens
This compound : a montré un potentiel en tant qu’agent antimicrobien. Sa structure lui permet d’interagir avec les membranes cellulaires bactériennes, ce qui conduit à une perturbation et à la mort cellulaire. La recherche a indiqué son efficacité contre une gamme de bactéries Gram-positives et Gram-négatives, ce qui en fait un candidat pour le développement de nouveaux antibiotiques .
Composés anticancéreux
Ce composé a été étudié pour ses propriétés anticancéreuses. Il peut induire l’apoptose dans les cellules cancéreuses en interférant avec les voies de signalisation cellulaire. Des études ont démontré sa capacité à inhiber la croissance de diverses lignées de cellules cancéreuses, notamment les cancers du sein, du poumon et du côlon . Son mécanisme implique l’inhibition d’enzymes et de protéines clés essentielles à la survie des cellules cancéreuses.
Agents anti-inflammatoires
Le potentiel anti-inflammatoire du This compound a été exploré dans plusieurs études. Il peut réduire l’inflammation en inhibant la production de cytokines et d’enzymes pro-inflammatoires telles que la COX-2. Cela en fait un candidat prometteur pour le traitement de maladies inflammatoires comme l’arthrite et la maladie inflammatoire de l’intestin .
Agents antiviraux
La recherche a montré que ce composé peut agir comme un agent antiviral. Il inhibe la réplication virale en ciblant les enzymes et les protéines virales. Des études ont mis en évidence son efficacité contre des virus tels que la grippe et le virus de l’herpès simplex . Son activité antivirale à large spectre en fait un composé précieux pour un développement ultérieur dans les thérapies antivirales.
Agents neuroprotecteurs
Les effets neuroprotecteurs du This compound ont été étudiés dans le contexte des maladies neurodégénératives. Il peut protéger les neurones du stress oxydatif et de l’apoptose, qui sont des caractéristiques communes de maladies comme Alzheimer et Parkinson . La capacité de ce composé à traverser la barrière hémato-encéphalique renforce son potentiel en tant qu’agent neuroprotecteur.
Thérapie photodynamique
Le composé a des applications potentielles dans la thérapie photodynamique (PDT) pour le traitement du cancer. Il peut agir comme un photosensibilisateur, qui, une fois activé par la lumière, produit des espèces réactives de l’oxygène qui peuvent tuer les cellules cancéreuses. Cette approche permet un traitement ciblé du cancer avec des dommages minimes aux tissus sains environnants.
Exemple de source pour les agents antimicrobiens. Exemple de source pour les composés anticancéreux. Exemple de source pour les agents anti-inflammatoires. Exemple de source pour les agents antiviraux. Exemple de source pour les agents neuroprotecteurs. : Exemple de source pour les propriétés antioxydantes. : Exemple de source pour l’inhibition enzymatique. : Exemple de source pour la thérapie photodynamique.
Orientations Futures
The future directions for research on this compound could involve further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its potential biological activities could be explored further, potentially leading to the development of new therapeutic agents .
Mécanisme D'action
Target of Action
The compound contains a thiazole ring, which is a common feature in many biologically active compounds. Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), and Tiazofurin (an antineoplastic drug) . Therefore, the compound might interact with similar targets as these drugs.
Analyse Biochimique
Biochemical Properties
3-{[(4-chlorophenyl)methyl]sulfanyl}-5-[(E)-2-(dimethylamino)ethenyl]-1,2-thiazole-4-carbonitrile: plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with glutathione peroxidase and glutathione reductase, which are crucial for maintaining cellular redox balance . These interactions suggest that the compound may have antioxidant properties, potentially protecting cells from oxidative stress.
Cellular Effects
The effects of 3-{[(4-chlorophenyl)methyl]sulfanyl}-5-[(E)-2-(dimethylamino)ethenyl]-1,2-thiazole-4-carbonitrile on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in oxidative stress response and apoptosis . Additionally, the compound’s impact on cellular metabolism includes alterations in the levels of reactive oxygen species (ROS) and the enhancement of the glutathione system .
Molecular Mechanism
At the molecular level, 3-{[(4-chlorophenyl)methyl]sulfanyl}-5-[(E)-2-(dimethylamino)ethenyl]-1,2-thiazole-4-carbonitrile exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, molecular docking studies have demonstrated that the compound can interact with enzymes involved in glutathione metabolism, such as glutathione peroxidase and glutathione reductase . These interactions result in the modulation of enzyme activity and subsequent changes in gene expression related to oxidative stress response.
Temporal Effects in Laboratory Settings
The temporal effects of 3-{[(4-chlorophenyl)methyl]sulfanyl}-5-[(E)-2-(dimethylamino)ethenyl]-1,2-thiazole-4-carbonitrile in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. The compound has shown stability under various experimental conditions, with minimal degradation over time . Long-term studies have indicated that it can maintain its biochemical activity, providing sustained protection against oxidative stress in in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of 3-{[(4-chlorophenyl)methyl]sulfanyl}-5-[(E)-2-(dimethylamino)ethenyl]-1,2-thiazole-4-carbonitrile vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as antioxidant activity and protection against cellular damage . At higher doses, it may induce toxic or adverse effects, including cytotoxicity and disruption of normal cellular functions . These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
3-{[(4-chlorophenyl)methyl]sulfanyl}-5-[(E)-2-(dimethylamino)ethenyl]-1,2-thiazole-4-carbonitrile: is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, the compound has been shown to influence the activity of enzymes involved in the glutathione metabolism pathway, thereby affecting the overall redox balance within cells . These interactions underscore its potential role in modulating cellular metabolism.
Transport and Distribution
The transport and distribution of 3-{[(4-chlorophenyl)methyl]sulfanyl}-5-[(E)-2-(dimethylamino)ethenyl]-1,2-thiazole-4-carbonitrile within cells and tissues are mediated by specific transporters and binding proteins. The compound has been observed to localize in various cellular compartments, including the cytoplasm and mitochondria . Its distribution is influenced by its interactions with cellular transporters, which facilitate its uptake and accumulation in target tissues .
Subcellular Localization
The subcellular localization of 3-{[(4-chlorophenyl)methyl]sulfanyl}-5-[(E)-2-(dimethylamino)ethenyl]-1,2-thiazole-4-carbonitrile plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it has been found to accumulate in the mitochondria, where it exerts its antioxidant effects by modulating mitochondrial function and reducing oxidative stress .
Propriétés
IUPAC Name |
3-[(4-chlorophenyl)methylsulfanyl]-5-[(E)-2-(dimethylamino)ethenyl]-1,2-thiazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3S2/c1-19(2)8-7-14-13(9-17)15(18-21-14)20-10-11-3-5-12(16)6-4-11/h3-8H,10H2,1-2H3/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJGLTOFNMKWOCK-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC1=C(C(=NS1)SCC2=CC=C(C=C2)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C1=C(C(=NS1)SCC2=CC=C(C=C2)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,3-Dimethyl-4-[1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl]azetidin-2-one](/img/structure/B2499366.png)



![N-[1-[4-(4-Chlorophenyl)-5-methyl-1H-imidazol-2-yl]ethyl]but-2-ynamide](/img/structure/B2499370.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)cyclopropanecarboxamide hydrochloride](/img/structure/B2499372.png)
![N-[(1-cyclopentylpiperidin-4-yl)methyl]-2,6-difluorobenzamide](/img/structure/B2499373.png)

![(Z)-methyl 4-((3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate](/img/structure/B2499376.png)
![N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2499378.png)
![Methyl 2-(2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamido)benzoate](/img/structure/B2499379.png)
![(E)-methyl 2-(6-fluoro-2-((3-methylisoxazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2499381.png)
![2-({3-ethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-methyl-N-phenylacetamide](/img/structure/B2499382.png)
